Cas no 129969-32-0 (5,5-dimethyl-5H-thieno3,2-bpyran)

5,5-dimethyl-5H-thieno3,2-bpyran Chemical and Physical Properties
Names and Identifiers
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- 5H-Thieno[3,2-b]pyran, 5,5-dimethyl-
- 5,5-DIMETHYLTHIENO[3,2-B]PYRAN
- EN300-218606
- JIVGFTRLLYSYQT-UHFFFAOYSA-N
- 5,5-Dimethyl-5H-thieno[3,2-b]pyran
- 5,5-Dimethyl-5H-thieno[ 3,2-b]pyran
- AKOS000278609
- SCHEMBL9147466
- 129969-32-0
- 5,5-dimethyl-5H-thieno3,2-bpyran
-
- MDL: MFCD28362790
- Inchi: InChI=1S/C9H10OS/c1-9(2)5-3-8-7(10-9)4-6-11-8/h3-6H,1-2H3
- InChI Key: JIVGFTRLLYSYQT-UHFFFAOYSA-N
- SMILES: CC1(C=CC2=C(O1)C=CS2)C
Computed Properties
- Exact Mass: 166.0453
- Monoisotopic Mass: 166.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.5Ų
- XLogP3: 2.6
Experimental Properties
- PSA: 9.23
5,5-dimethyl-5H-thieno3,2-bpyran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-218606-10.0g |
5,5-dimethyl-5H-thieno[3,2-b]pyran |
129969-32-0 | 95% | 10.0g |
$5837.0 | 2023-02-22 | |
Enamine | EN300-218606-5.0g |
5,5-dimethyl-5H-thieno[3,2-b]pyran |
129969-32-0 | 95% | 5.0g |
$3935.0 | 2023-02-22 | |
Enamine | EN300-218606-0.05g |
5,5-dimethyl-5H-thieno[3,2-b]pyran |
129969-32-0 | 95% | 0.05g |
$315.0 | 2023-09-16 | |
Enamine | EN300-218606-10g |
5,5-dimethyl-5H-thieno[3,2-b]pyran |
129969-32-0 | 95% | 10g |
$5837.0 | 2023-09-16 | |
Enamine | EN300-218606-0.5g |
5,5-dimethyl-5H-thieno[3,2-b]pyran |
129969-32-0 | 95% | 0.5g |
$1058.0 | 2023-09-16 | |
Enamine | EN300-218606-1g |
5,5-dimethyl-5H-thieno[3,2-b]pyran |
129969-32-0 | 95% | 1g |
$1357.0 | 2023-09-16 | |
Enamine | EN300-218606-5g |
5,5-dimethyl-5H-thieno[3,2-b]pyran |
129969-32-0 | 95% | 5g |
$3935.0 | 2023-09-16 | |
Aaron | AR01BDAY-5g |
5,5-dimethyl-5H-thieno[3,2-b]pyran |
129969-32-0 | 95% | 5g |
$5436.00 | 2023-12-16 | |
Aaron | AR01BDAY-500mg |
5,5-Dimethyl-5H-thieno[3,2-b]pyran |
129969-32-0 | 95% | 500mg |
$1480.00 | 2025-02-09 | |
Aaron | AR01BDAY-1g |
5,5-Dimethyl-5H-thieno[3,2-b]pyran |
129969-32-0 | 95% | 1g |
$1891.00 | 2025-02-09 |
5,5-dimethyl-5H-thieno3,2-bpyran Related Literature
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on 5,5-dimethyl-5H-thieno3,2-bpyran
Recent Advances in the Study of 5,5-dimethyl-5H-thieno[3,2-b]pyran (CAS: 129969-32-0): A Promising Scaffold in Chemical Biology and Drug Discovery
The compound 5,5-dimethyl-5H-thieno[3,2-b]pyran (CAS: 129969-32-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused thiophene and pyran ring system, exhibits remarkable versatility in drug design, enabling interactions with various biological targets. Recent studies have explored its role as a privileged structure in the development of novel pharmacologically active molecules, particularly in the areas of oncology, infectious diseases, and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5,5-dimethyl-5H-thieno[3,2-b]pyran show potent inhibitory activity against several kinase targets implicated in cancer progression. The researchers employed structure-activity relationship (SAR) studies to optimize the scaffold, leading to compounds with improved selectivity and pharmacokinetic properties. Molecular docking simulations revealed that the rigid, planar structure of the core scaffold facilitates optimal binding to the ATP-binding sites of various kinases, while the 5,5-dimethyl substitution enhances metabolic stability.
In antimicrobial research, a team at the University of Cambridge reported in ACS Infectious Diseases (2024) that 129969-32-0 derivatives exhibit broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing Enterobacteriaceae. The mechanism of action appears to involve disruption of bacterial membrane integrity and inhibition of efflux pumps, addressing two critical resistance mechanisms simultaneously. This dual-action mechanism represents a significant advancement in the fight against antimicrobial resistance.
Neuroscience applications have also emerged, with a Nature Communications paper (2024) describing the development of 5,5-dimethyl-5H-thieno[3,2-b]pyran-based modulators of GABA receptors. These compounds showed exceptional subtype selectivity, potentially offering new treatment options for epilepsy and anxiety disorders with reduced side effects compared to current benzodiazepines. The researchers utilized cryo-EM to elucidate the precise binding mode of these ligands within receptor subtypes.
Synthetic methodology for 129969-32-0 derivatives has seen notable improvements as well. A recent Organic Letters publication (2024) presented a novel photocatalytic cascade reaction that enables rapid diversification of the thienopyran core, significantly expanding the accessible chemical space for biological evaluation. This methodological advancement has accelerated the discovery of optimized lead compounds across multiple therapeutic areas.
The pharmacokinetic profile of 5,5-dimethyl-5H-thieno[3,2-b]pyran derivatives continues to be refined. A 2024 study in Drug Metabolism and Disposition reported improved brain penetration for CNS-targeted analogs while maintaining favorable metabolic stability. These findings suggest that the scaffold possesses ideal properties for both peripheral and central nervous system drug development.
Looking forward, the 5,5-dimethyl-5H-thieno[3,2-b]pyran scaffold presents numerous opportunities for further exploration. Current research directions include the development of PROTACs utilizing this core structure, investigation of its potential in targeted protein degradation, and exploration of its utility in covalent inhibitor design. The unique electronic properties of the fused heterocyclic system continue to inspire innovative applications in chemical biology and drug discovery.
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